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Compound of Interest

Compound Name: 2-Aminobenzotriazole

Cat. No.: B159556 Get Quote

2-Aminobenzotriazole, systematically named 2H-1,2,3-Benzotriazol-2-amine, is a heterocyclic

amine with a distinct molecular architecture. Unlike its more commonly studied isomer, 1-

Aminobenzotriazole, the amino group is attached to the central nitrogen (N2) of the triazole

ring. This structural difference is fundamental to its unique chemical behavior.

The molecular identity is confirmed through a combination of physical data and spectroscopic

analysis. While complete, published high-resolution spectra are not widely available, the

following data represents a consolidation of known values and expected characteristics based

on its structure.

Table 1: Physicochemical Properties of 2-Aminobenzotriazole

Property Value Source(s)

CAS Number 1614-11-5

Molecular Formula C₆H₆N₄

Molecular Weight 134.14 g/mol

Appearance
White to off-white crystalline

powder

Melting Point 120 - 124 °C

| IUPAC Name | benzotriazol-2-amine | |
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Spectroscopic Characterization

The definitive structure of 2-Aminobenzotriazole is established using spectroscopic methods.

Caption: Chemical structure of 2-Aminobenzotriazole.

Table 2: Spectroscopic Data for 2-Aminobenzotriazole

Technique Observed/Expected Data Interpretation & Notes

UV Spectroscopy λmax: 216 nm, 285 nm
Indicates the presence of
the benzotriazole
chromophore.[1]

Infrared (IR)

νmax (cm⁻¹): 3285, 3140,

1500, 1429, 1172, 978, 743,

738, 689

The bands at 3285 and 3140

cm⁻¹ are characteristic of N-H

stretching vibrations of the

primary amine. The other

peaks correspond to aromatic

C-H and C=C stretching, and

ring vibrations.[1]

¹H NMR

Expected: δ ~7.2-7.8 ppm (m,

4H, Ar-H), δ ~5.0-6.0 ppm (s,

2H, -NH₂)

Aromatic protons would

appear as a complex multiplet.

The amine protons would be a

broad singlet, exchangeable

with D₂O. Chemical shifts are

estimations based on similar

structures.

¹³C NMR

Expected: δ ~140-150 ppm

(aromatic C-N), δ ~110-130

ppm (aromatic C-H)

Expect six distinct carbon

signals: four for the benzene

ring methines and two for the

quaternary carbons fused to

the triazole ring.

| Mass Spec (MS) | Expected: [M]+• at m/z = 134. Key fragments: m/z 118 ([M-NH₂]+), m/z 91

([M-N₃]+), m/z 64 | The molecular ion peak confirms the molecular weight. Expected

fragmentation involves the loss of the amino group or cleavage of the triazole ring. |
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Synthesis and Characterization
From a synthetic standpoint, obtaining the 2-amino isomer requires a specific approach, as it is

often a co-product in reactions targeting the 1-amino isomer. The most direct reported method

is the amination of benzotriazole itself.

Causality in Synthesis Selection: While methods like the reduction of a corresponding nitro-

benzotriazole are common for other isomers, they are less direct for the 2-amino variant.[2] The

direct amination of the benzotriazole ring system with hydroxylamine-O-sulphonic acid provides

a direct, albeit non-selective, route to the N-amino derivatives.[1][3] The reaction mechanism

involves nucleophilic attack from the triazole nitrogen onto the electrophilic nitrogen of the

aminating agent. The inherent tautomerism and electronic nature of the benzotriazole ring lead

to the formation of both 1-amino and 2-amino isomers.
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Caption: Workflow for the synthesis and separation of aminobenzotriazole isomers.

Experimental Protocol: Synthesis via Direct Amination

This protocol is a self-validating system; successful separation and characterization of the two

distinct isomers confirm the reaction's outcome.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve benzotriazole in an aqueous solution of potassium hydroxide (KOH).
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Amination: Warm the solution to approximately 60°C. Slowly add a solution of

hydroxylamine-O-sulphonic acid in water over 30 minutes. Rationale: Slow addition controls

the exothermic reaction and prevents degradation.

Reaction Monitoring: Maintain the temperature and stir for 2-3 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) to observe the consumption of starting

material and formation of two new, more polar spots corresponding to the

aminobenzotriazole isomers.

Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a

suitable acid (e.g., HCl). Extract the aqueous phase multiple times with an organic solvent

such as ethyl acetate or dichloromethane.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The resulting crude solid is a mixture of 1- and 2-
aminobenzotriazole.

Isomer Separation: Separate the isomers using silica gel column chromatography. The

polarity difference between the two isomers allows for their effective separation. Rationale:

The 1-amino isomer is typically less polar than the 2-amino isomer, allowing for differential

elution.

Verification: Collect the fractions and verify the identity of each isomer using the

spectroscopic methods detailed in Section 1 (e.g., melting point, IR spectroscopy).

Chemical Reactivity: The Signature Oxidation
Reaction
The chemical reactivity of 2-Aminobenzotriazole is dominated by the behavior of its exocyclic

amino group and differs significantly from its 1-amino counterpart. The most notable reaction is

its oxidation, which proceeds via a fragmentation pathway.

When 2-Aminobenzotriazole is treated with a mild oxidizing agent like lead tetra-acetate

(Pb(OAc)₄), it undergoes a clean and high-yield transformation to cis,cis-mucononitrile.[1][3]
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Mechanistic Insight: This reaction is believed to proceed through the formation of a highly

reactive benzotriazol-2-ylnitrene intermediate. This nitrene is unstable and rapidly undergoes

ring-opening and fragmentation, extruding two molecules of nitrogen gas (N₂) to yield the final

dinitrile product.[1] This pathway is fundamentally different from the oxidation of 1-

Aminobenzotriazole, which famously generates a benzyne intermediate.[4]
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Caption: Proposed mechanism for the oxidation of 2-Aminobenzotriazole.

Application in Pharmacological Research: A Case of
Isomeric Specificity
In drug development, particularly in ADME (Absorption, Distribution, Metabolism, and

Excretion) studies, chemical inhibitors are crucial tools for "reaction phenotyping"—determining

which enzymes are responsible for a drug candidate's metabolism. "Aminobenzotriazole" (ABT)

is widely cited as a non-selective, mechanism-based inhibitor of cytochrome P450 (CYP)

enzymes.[5][6]

Trustworthiness through Specificity: The Critical Distinction
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A rigorous scientific approach demands precision. The vast majority of mechanistic studies on

CYP inhibition refer specifically to 1-Aminobenzotriazole.[4][7] The mechanism of 1-ABT

involves its oxidation by the CYP enzyme to form a reactive benzyne intermediate, which then

irreversibly binds to and inactivates the enzyme's heme prosthetic group.[4]

As established in Section 3, the oxidation of 2-Aminobenzotriazole follows a completely

different pathway, yielding mucononitrile, not benzyne.[1][3] Therefore, it cannot be assumed to

inhibit CYP enzymes by the same mechanism, if at all.

Authoritative Grounding: The term "ABT" in literature can be ambiguous. It is critical for

researchers to recognize that the well-characterized, potent, mechanism-based inhibition is a

property of the 1-isomer. Any study using "aminobenzotriazole" as a CYP inhibitor must specify

the isomer to ensure reproducibility and correct interpretation of results. Using the 2-isomer

under the assumption it behaves like the 1-isomer would be a critical experimental flaw. Recent

work has further shown that even 1-ABT is not a perfectly "clean" inhibitor, as it can also inhibit

UGT enzymes and induce other pathways, complicating its use as a specific pan-CYP inhibitor.

[5][6]
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Caption: Workflow for reaction phenotyping using a CYP inhibitor.

Safety and Handling
As with any laboratory chemical, proper handling of 2-Aminobenzotriazole is essential. The

compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information for 2-Aminobenzotriazole
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Hazard Class Hazard Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Dermal H312: Harmful in contact with skin

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Acute Toxicity, Inhalation H332: Harmful if inhaled

Source: [3]

Recommended Personal Protective Equipment (PPE) and Handling:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[8]

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change

gloves immediately if contaminated.[8]

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[8]

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke

when using this product. Wash hands thoroughly after handling.[3][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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